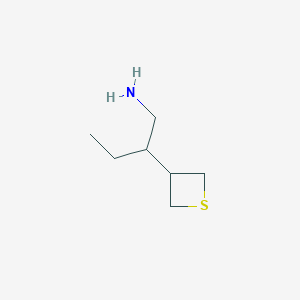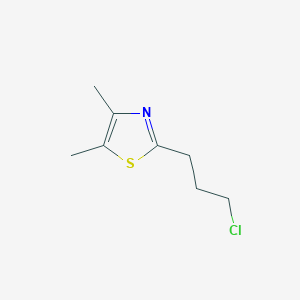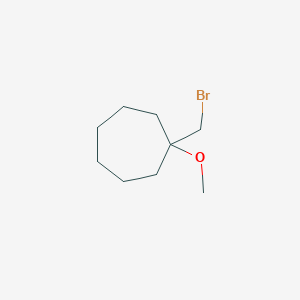
2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) is used to introduce fluorine atoms into the aromatic ring. The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to achieve higher yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of hydro derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene depends on its interaction with molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The prop-2-en-1-yl group can also participate in various chemical interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
2,3-Difluorotoluene: Similar structure but lacks the prop-2-en-1-yl group.
1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure but lacks the fluorine atoms.
2,3-Difluoro-1-methylbenzene: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
2,3-Difluoro-1-methyl-4-(prop-2-en-1-yl)benzene is unique due to the combination of fluorine atoms and the prop-2-en-1-yl group, which imparts distinct chemical and physical properties
特性
分子式 |
C10H10F2 |
|---|---|
分子量 |
168.18 g/mol |
IUPAC名 |
2,3-difluoro-1-methyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2/c1-3-4-8-6-5-7(2)9(11)10(8)12/h3,5-6H,1,4H2,2H3 |
InChIキー |
YCRDENHTDDZMCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CC=C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-Methylphenyl)-2-azaspiro[4.4]nonane](/img/structure/B13190870.png)


![4-[(2-Hydroxy-4,5-dimethylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13190896.png)
![4-[2-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13190904.png)


![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)
![2-[2-(Benzyloxy)ethyl]-2-(bromomethyl)oxolane](/img/structure/B13190953.png)

![5-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13190959.png)
![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)
